molecular formula C20H23N5O4 B3561974 methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 510761-61-2

methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B3561974
CAS No.: 510761-61-2
M. Wt: 397.4 g/mol
InChI Key: DEYMGUNUMYASMF-UHFFFAOYSA-N
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Description

Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound featuring a fused 8.4.0 ring system. Its core structure includes a triazatricyclo framework with an imino group at position 6, a morpholinylpropyl substituent at position 7, and a methyl ester at position 4. The morpholine moiety, a six-membered ring containing oxygen and nitrogen, enhances solubility and bioavailability, while the ester group contributes to metabolic stability . Crystallographic characterization of such compounds often employs SHELX for refinement and ORTEP for visualization, ensuring precise determination of bond angles and ring puckering .

Properties

IUPAC Name

methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-20(27)14-13-15-18(22-16-5-2-3-7-24(16)19(15)26)25(17(14)21)8-4-6-23-9-11-29-12-10-23/h2-3,5,7,13,21H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYMGUNUMYASMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510761-61-2
Record name METHYL 2-IMINO-1-[3-(4-MORPHOLINYL)PROPYL]-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the imino and morpholinylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its complex structure allows for the development of derivatives that can lead to new compounds with enhanced properties or functionalities. The presence of multiple reactive sites facilitates various chemical reactions including:

  • Nucleophilic substitutions
  • Oxidation and reduction reactions

These reactions can be tailored to create specific derivatives that may have improved efficacy in biological applications.

Preliminary studies indicate that methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exhibits significant biological activities:

Enzyme Inhibition

Research has suggested that the compound may act as an enzyme inhibitor or modulator of receptor activity. This mechanism involves binding to specific molecular targets which can alter their function and lead to therapeutic effects.

Therapeutic Potential

The compound has been investigated for its potential in treating various diseases such as cancer and infectious diseases due to its ability to interact with biological targets effectively.

Pharmaceutical Development

Given its biological properties, this compound is a candidate for further research in drug development. The ability to modify its structure opens avenues for creating novel therapeutics that could address unmet medical needs.

Material Science

In addition to its pharmaceutical applications, this compound can also be utilized in developing new materials with specific properties such as polymers or coatings that require unique chemical characteristics.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the enzyme inhibitory effects of methyl 6-imino derivatives on specific targets involved in metabolic pathways associated with cancer proliferation. The results indicated a significant reduction in enzyme activity when treated with this compound compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential use in antibiotic development.

Mechanism of Action

The mechanism of action of methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s tricyclic architecture distinguishes it from bicyclic and spirocyclic analogs. Key structural comparisons include:

Compound Molecular Formula Ring System Key Functional Groups
Target Compound C₂₁H₂₅N₅O₄ Tricyclic (8.4.0) Morpholinylpropyl, imino, ester
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₁₈N₈O₃S₂ Bicyclic (4.2.0) Tetrazole, thiadiazole, carboxylic acid
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₆N₄O₃S Spirocyclic (4.5) Benzothiazole, dimethylamino, dione
  • Substituents : The morpholinylpropyl group contrasts with thiadiazole () and benzothiazole () moieties, altering electronic and steric profiles.

Physicochemical Properties

Hydrogen bonding and solubility are influenced by functional groups:

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted) Solubility
Target Compound 1 (imino) 6 (ester, morpholine) ~2.5 Moderate (polar groups)
Cephalosporin 3 (amide, carboxylic) 9 (tetrazole, thiadiazole) ~1.8 High (ionic carboxylic)
Spirocyclic 0 5 (dione, benzothiazole) ~3.0 Low (nonpolar aryl)
  • Solubility : The target’s ester and morpholine groups improve solubility over spirocyclic analogs but lack the ionizable carboxylic acid of cephalosporins .
  • Hydrogen Bonding: The imino group in the target may form intramolecular H-bonds, stabilizing the tricyclic core .

Biological Activity

Methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound that has garnered interest for its potential biological activities, particularly in the realms of oncology and neurology. This article examines its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a morpholine ring and a triazatricycle suggests potential interactions with various biological targets.

Structural Formula

C18H24N6O3\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}_{3}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

  • HepG2 (Hepatocellular Carcinoma) : In vitro assays demonstrated that derivatives of the compound showed potency comparable to standard chemotherapeutic agents like doxorubicin .
  • MCF7 (Breast Cancer) : Similar results were observed in MCF7 cell lines where the compound exhibited significant cytotoxicity .

The proposed mechanism involves modulation of specific protein kinases and receptor interactions:

  • Protein Kinase Inhibition : The compound may inhibit certain protein kinases involved in cell proliferation pathways, leading to reduced tumor growth .
  • Receptor Modulation : It has been suggested that the compound acts as an allosteric modulator at AMPA receptors, which are implicated in neuroprotection and synaptic plasticity .

Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeHepG2< 10
AntiproliferativeMCF7< 5
Protein Kinase InhibitionVariousN/A
AMPA Receptor ModulationRadioligand BindingHigh Potency

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the tricyclic structure revealed that specific modifications to the morpholine substituent enhanced biological activity against cancer cell lines. The study emphasized structure-activity relationships (SAR) that correlate specific chemical modifications with increased potency against cancer.

Case Study 2: Neuroprotective Studies

Another investigation assessed the neuroprotective potential of similar compounds by evaluating their effects on neuronal survival under oxidative stress conditions. Results indicated that the compounds could significantly reduce neuronal death in vitro, suggesting therapeutic potential for neurodegenerative diseases.

Q & A

What are the optimal synthetic routes for methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate?

Answer:
The synthesis involves constructing the triazatricyclo core followed by functionalization. Key steps include:

  • Core formation : Cyclization of nitrogen-rich precursors (e.g., triazine derivatives) under catalytic conditions.
  • Substituent introduction : The morpholinylpropyl group is added via nucleophilic substitution (e.g., using 3-morpholin-4-ylpropyl bromide) in anhydrous DMF at 80–100°C .
  • Esterification : Methylation of the carboxylate group using methyl iodide and potassium carbonate in acetone .
    Critical factors : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions often arise from structural analogs with varying substituents (e.g., ethyl vs. morpholinylpropyl groups). To address this:

  • Comparative assays : Perform parallel testing of analogs under identical conditions (e.g., IC₅₀ against cancer cell lines like MCF-7 or HeLa) .
  • Structural validation : Confirm purity and identity via NMR (¹H/¹³C), HRMS, and X-ray crystallography to rule out impurities .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., caspase-3 for apoptosis) to link specific substituents (e.g., morpholinylpropyl) to activity .

What advanced techniques are recommended for characterizing this compound’s stability under physiological conditions?

Answer:

  • HPLC-MS stability assays : Monitor degradation products in simulated gastric fluid (pH 2.0) and blood plasma (pH 7.4) at 37°C over 24–72 hrs .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .
  • Radiolabeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .

How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., COX-2 or EGFR) using AutoDock Vina with crystal structures from the PDB .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (<5), aqueous solubility, and cytochrome P450 interactions .
  • QSAR modeling : Correlate substituent variations (e.g., morpholinylpropyl chain length) with cytotoxicity data from NCI-60 screens .

What experimental designs are critical for evaluating the compound’s anti-inflammatory potential?

Answer:

  • In vitro models : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • In vivo validation : Use carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) with indomethacin as a control .
  • Target identification : Perform kinome-wide profiling (e.g., KINOMEscan) to identify kinase targets linked to the morpholinyl group .

How should researchers address low yields during scale-up synthesis?

Answer:

  • Process optimization : Use microwave-assisted synthesis (e.g., 150 W, 100°C) to reduce reaction time from 24 hrs to 2–4 hrs .
  • Catalyst screening : Test Pd/C, Ni, or organocatalysts for key steps like cyclization .
  • Byproduct analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of morpholinylpropyl bromide) .

What strategies validate the compound’s mechanism of action in anticancer studies?

Answer:

  • Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation in treated cells (e.g., A549 lung cancer) .
  • Transcriptomic profiling : Perform RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK) .
  • Xenograft models : Evaluate tumor growth inhibition in nude mice (dose: 20 mg/kg, i.p., 21 days) with PET imaging for metastasis tracking .

How can researchers design analogs to improve selectivity against bacterial vs. mammalian cells?

Answer:

  • Structural modifications : Replace the morpholinyl group with piperazine or thiomorpholine to alter membrane permeability .
  • MIC testing : Compare minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Hemolytic assays : Measure RBC lysis at 100 µg/mL to assess mammalian cell toxicity .

What methodologies resolve spectral ambiguities in NMR characterization?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., morpholinylpropyl CH₂ vs. triazatricyclo protons) .
  • Solvent optimization : Record spectra in DMSO-d₆ or CDCl₃ with 1% TMS for sharper peaks .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR (25–80°C) to detect conformational exchange .

How to prioritize analogs for preclinical development based on structure-activity relationships (SAR)?

Answer:

  • SAR libraries : Synthesize 10–20 analogs with variations in the morpholinyl chain, ester groups, and triazatricyclo substituents .
  • Hierarchical clustering : Group compounds by bioactivity (e.g., IC₅₀ < 1 µM) and physicochemical properties (cLogP, PSA) .
  • Toxicity screening : Use zebrafish embryos (LC₅₀ > 100 µM) and Ames tests to exclude genotoxic candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

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